Cas no 97231-91-9 (4-(tert-Butyldimethylsilyloxy)piperidine)

4-(tert-Butyldimethylsilyloxy)piperidine structure
97231-91-9 structure
Product Name:4-(tert-Butyldimethylsilyloxy)piperidine
Número CAS:97231-91-9
MF:C11H25NOSi
Megavatios:215.407804250717
MDL:MFCD11847779
CID:751127
PubChem ID:11481328
Update Time:2025-05-26

4-(tert-Butyldimethylsilyloxy)piperidine Propiedades químicas y físicas

Nombre e identificación

    • Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
    • 4-(t-butyldimethylsilyloxy)piperidine
    • 4-(tert-butyldimethylsilyloxy)piperidine
    • tert-butyl-dimethyl-piperidin-4-yloxysilane
    • 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]piperidine (ACI)
    • 4-(tert-Butyldimethylsilyloxy)piperidine
    • MDL: MFCD11847779
    • Renchi: 1S/C11H25NOSi/c1-11(2,3)14(4,5)13-10-6-8-12-9-7-10/h10,12H,6-9H2,1-5H3
    • Clave inchi: GCPNPVFWMHBPNS-UHFFFAOYSA-N
    • Sonrisas: O([Si](C(C)(C)C)(C)C)C1CCNCC1

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 3

4-(tert-Butyldimethylsilyloxy)piperidine PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB402757-250 mg
4-(tert-Butyldimethylsilyloxy)piperidine, 95%; .
97231-91-9 95%
250mg
€470.60 2023-04-25
abcr
AB402757-1 g
4-(tert-Butyldimethylsilyloxy)piperidine, 95%; .
97231-91-9 95%
1g
€1093.80 2023-04-25
TRC
T206035-10mg
4-(tert-Butyldimethylsilyloxy)piperidine
97231-91-9
10mg
$ 50.00 2022-06-03
TRC
T206035-50mg
4-(tert-Butyldimethylsilyloxy)piperidine
97231-91-9
50mg
$ 210.00 2022-06-03
TRC
T206035-100mg
4-(tert-Butyldimethylsilyloxy)piperidine
97231-91-9
100mg
$ 320.00 2022-06-03
Alichem
A129008524-1g
4-(Tert-butyldimethylsilyloxy)piperidine
97231-91-9 95%
1g
$683.28 2023-08-31
Alichem
A129008524-5g
4-(Tert-butyldimethylsilyloxy)piperidine
97231-91-9 95%
5g
$2030.13 2023-08-31
Enamine
EN300-250683-0.05g
4-[(tert-butyldimethylsilyl)oxy]piperidine
97231-91-9 95%
0.05g
$146.0 2024-06-19
Enamine
EN300-250683-0.1g
4-[(tert-butyldimethylsilyl)oxy]piperidine
97231-91-9 95%
0.1g
$217.0 2024-06-19
Enamine
EN300-250683-0.25g
4-[(tert-butyldimethylsilyl)oxy]piperidine
97231-91-9 95%
0.25g
$310.0 2024-06-19

4-(tert-Butyldimethylsilyloxy)piperidine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  12 h, rt
Referencia
Preparation of dimethylbenzoic acid compounds as selective prostaglandin EP4 receptor ligands and EP4 antagonists for treating osteoarthritis and rheumatoid arthritis
, United States, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt; 4 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  overnight, rt
Referencia
Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  0 °C; 12 h, rt
Referencia
Preparation of azole derivatives as hepatitis B antiviral agents
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 5 min, 0 °C
1.2 0 °C; 2.5 h, 0 °C
1.3 Reagents: Water ;  0 °C
Referencia
Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides
Rojas, Juan J. ; Croft, Rosemary A.; Sterling, Alistair J. ; Briggs, Edward L.; Antermite, Daniele; et al, Nature Chemistry, 2022, 14(2), 160-169

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  18 h, rt
Referencia
Sulfonamide substituted N-(1H-indol-7-yl)benzenesulfonamides and application
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  21 h, rt
Referencia
Preparation of imidazole derivatives as RORγt inhibitors
, Japan, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Water ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  rt
Referencia
Selective cleavage of 3,5-bis(trifluoromethyl)benzylcarbamate by SmI2-Et3N-H2O
Ankner, Tobias; Said Stalsmeden, Anna; Hilmersson, Goeran, Chemical Communications (Cambridge, 2013, 49(61), 6867-6869

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  16 h, 15 psi, 15 °C
Referencia
Preparation of heterocycles as IRAK degraders and uses thereof
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Phosphoric acid Solvents: Tetrahydrofuran ,  Water ;  rt; 4 - 8 h, rt
1.2 Solvents: Water ;  rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
Referencia
Aqueous phosphoric acid as a mild reagent for deprotection of the tert-butoxycarbonyl group
Li, Bryan; Bemish, Raymond; Buzon, Richard A.; Chiu, Charles K.-F.; Colgan, Stephen T.; et al, Tetrahedron Letters, 2003, 44(44), 8113-8115

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  3 h, 0 °C
Referencia
Preparation of piperidine derivatives as HDAC1 and HDAC inhibitors for the treatment of diseases
, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Imidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  3 h, rt
Referencia
Synthesis of purine-amine cyclin-dependent kinase inhibitors treating human cancers
, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  overnight, 25 °C
Referencia
Quinazoline derivatives as KRAS G12D inhibitors and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  overnight, 25 °C
Referencia
Quinazolines as KRAS G12D inhibitors and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  0 °C; 16 h, rt
Referencia
Preparation of substituted naphthyl thiadiazolidinones as protein tyrosine phosphatase degraders and methods of use thereof
, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  2 h, rt
Referencia
Preparation of carboxamides as ubiquitin-specific protease inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  2 h, rt
Referencia
Heteroaryl carboxamide derivatives as ubiquitin-specific protease inhibitors and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  1 d, rt
Referencia
Preparation of Vitamin D3 derivatives and pharmaceutical or medical use thereof
, World Intellectual Property Organization, , ,

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  72 h, rt
Referencia
Preparation of macrocyclic LRRK2 kinase inhibitors useful in the treatment and/or diagnosis of neurological disorders
, World Intellectual Property Organization, , ,

4-(tert-Butyldimethylsilyloxy)piperidine Raw materials

4-(tert-Butyldimethylsilyloxy)piperidine Preparation Products

Proveedores recomendados
Henan Dongyan Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Joy Biotech Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Joy Biotech Ltd